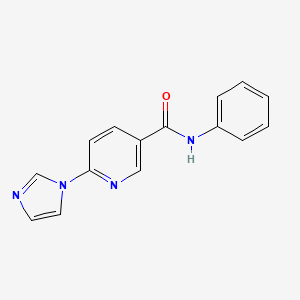

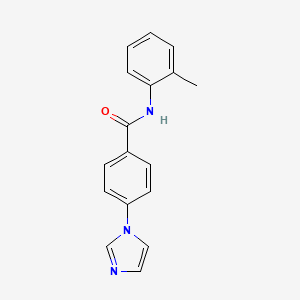

![molecular formula C17H28NO3P B7470891 [4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

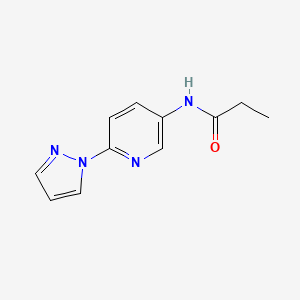

[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid, commonly known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA belongs to the family of phosphonic acids and has a cyclohexyl ring structure with an ethyl and propan-2-yl substituent.

Mécanisme D'action

The mechanism of action of EPPA in medicine is related to its ability to inhibit the activity of farnesyl pyrophosphate synthase (FPPS), an enzyme involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the prenylation of proteins, which is a post-translational modification that is required for their proper localization and function. By inhibiting FPPS, EPPA reduces the production of isoprenoids and disrupts the prenylation of proteins, leading to the induction of apoptosis in cancer cells and the inhibition of bone resorption in osteoclasts.

Biochemical and Physiological Effects

EPPA has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. EPPA has also been shown to inhibit bone resorption in osteoclasts and promote bone formation in osteoblasts, making it a potential therapeutic agent for the treatment of osteoporosis and other bone-related diseases. However, further studies are needed to determine the safety and efficacy of EPPA in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using EPPA in lab experiments include its high purity, easy synthesis, and potential for multiple applications in various fields. However, the limitations of using EPPA include its relatively high cost compared to other phosphonic acids and the lack of in vivo studies to determine its safety and efficacy.

Orientations Futures

For the research on EPPA include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for the treatment of osteoporosis and other bone-related diseases, and the exploration of its applications in material science and catalysis. Additionally, more in vivo studies are needed to determine the safety and efficacy of EPPA and its potential as a drug candidate.

Méthodes De Synthèse

The synthesis of EPPA involves the reaction of 4-aminocyclohexanone with diethyl phosphite and the subsequent reduction of the resulting intermediate with sodium borohydride. This method yields EPPA as a white solid with a purity of over 98%. The synthesis process is relatively simple and can be scaled up for industrial production.

Applications De Recherche Scientifique

EPPA has been studied for its potential applications in various fields such as material science, catalysis, and medicine. In material science, EPPA has been used as a surface modifier for metal oxide nanoparticles to improve their dispersion and stability. In catalysis, EPPA has been used as a ligand for the synthesis of chiral metal complexes that exhibit high enantioselectivity in various reactions. In medicine, EPPA has been studied for its potential as a therapeutic agent for the treatment of osteoporosis and bone-related diseases.

Propriétés

IUPAC Name |

[4-ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28NO3P/c1-4-14-9-11-17(12-10-14,22(19,20)21)18-16-7-5-15(6-8-16)13(2)3/h5-8,13-14,18H,4,9-12H2,1-3H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZPZUMNGULUEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)(NC2=CC=C(C=C2)C(C)C)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

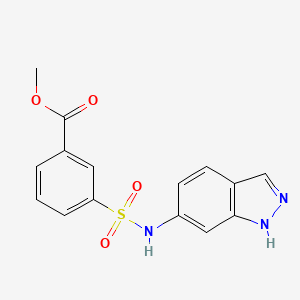

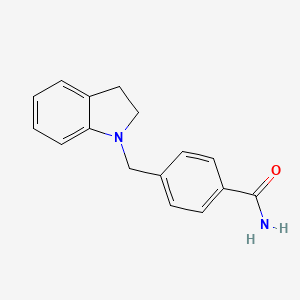

![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

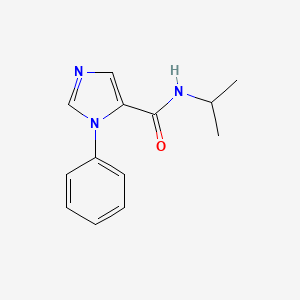

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

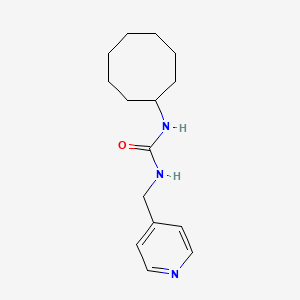

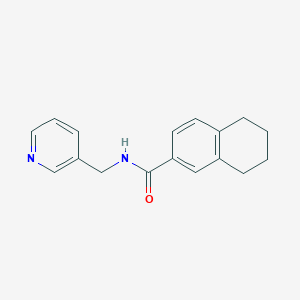

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)